molecular formula C11H9N5OS B5786569 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole

Cat. No. B5786569
M. Wt: 259.29 g/mol
InChI Key: KCRDWFMEIAISRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole, commonly known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a tetrazole derivative that contains a thiazole ring and a methoxyphenyl group. It has been widely studied for its potential use in various fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of MTT is not fully understood. However, studies have shown that MTT can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. MTT has also been shown to inhibit the growth of bacteria and fungi through the disruption of cell membrane integrity.
Biochemical and Physiological Effects
MTT has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTT can induce apoptosis, leading to cell death. In bacteria and fungi, MTT can disrupt cell membrane integrity, leading to cell death. In plants, MTT can enhance growth and yield. However, the exact biochemical and physiological effects of MTT are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTT is its ease of synthesis. MTT can be synthesized in a laboratory setting using relatively simple methods. MTT is also a relatively stable compound, making it easy to handle and store.
One of the limitations of MTT is its potential toxicity. Studies have shown that MTT can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and concentration of MTT used in experiments.

Future Directions

There are several future directions for the study of MTT. In medicine, further research is needed to fully understand the mechanism of action of MTT and its potential as a cancer therapy. In agriculture, further research is needed to determine the optimal concentration and application method of MTT for crop growth enhancement. In materials science, further research is needed to explore the potential applications of MTT-derived metal complexes in the development of new materials. Overall, the study of MTT has the potential to lead to significant advancements in various scientific fields.

Synthesis Methods

MTT can be synthesized through a variety of methods, including the reaction of 4-methoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with sodium nitrite. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2-bromo-1,3-thiazole, followed by cyclization with sodium azide. The synthesis of MTT is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

MTT has been extensively studied for its potential use in various scientific fields. In medicine, MTT has been investigated for its anti-cancer properties. Studies have shown that MTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MTT has also been studied for its antimicrobial properties. Research has shown that MTT has potent activity against a variety of pathogenic bacteria and fungi.
In agriculture, MTT has been investigated for its potential as a plant growth regulator. Studies have shown that MTT can enhance the growth and yield of various crops, making it a potential candidate for agricultural applications.
In materials science, MTT has been studied for its potential use in the development of new materials. Research has shown that MTT can be used as a precursor for the synthesis of various metal complexes, which have potential applications in the development of new materials.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(tetrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-17-9-4-2-8(3-5-9)10-6-18-11(13-10)16-7-12-14-15-16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRDWFMEIAISRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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